(25R)-Spirost-4-ene-3,12-dione
Description
Contextual Background of Steroidal Sapogenins and Spirostane Derivatives in Natural Product Chemistry
Steroidal sapogenins are the aglycone (non-saccharide) portions of saponins (B1172615), a diverse group of natural products found widely in plants. uq.edu.auwikipedia.org These compounds are characterized by a steroid or triterpene framework. wikipedia.org Historically, steroidal sapogenins like diosgenin (B1670711) have been crucial starting materials for the industrial synthesis of steroid hormones. researchgate.net
Spirostane derivatives, a major class of steroidal sapogenins, possess a distinctive spiroketal side chain. monash.edu This structural feature is biosynthesized from the triterpenoid (B12794562) hydrocarbon squalene. monash.edu The chemistry of these compounds is complex, with various stereochemical configurations possible, such as the 25R and 25S isomers. researchgate.net The structural diversity of spirostane derivatives contributes to their wide range of observed biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. nih.govuq.edu.au
Significance and Research Rationale for (25R)-Spirost-4-ene-3,12-dione
The primary significance of this compound in the scientific community stems from its demonstrated biological activities. Research has shown that this compound exhibits inhibitory effects on neutrophil superoxide (B77818) anion production and histamine (B1213489) release from mast cells. medchemexpress.com These findings suggest a potential role for the compound as an anti-inflammatory agent. lookchem.commedchemexpress.com
The rationale for its continued investigation is multifaceted. As a naturally occurring product, it offers a unique chemical scaffold that can be explored for the development of new therapeutic agents. lookchem.com Its potential anti-inflammatory, antitumor, and anti-oxidant properties warrant further in-depth studies to elucidate the mechanisms of action and explore its full therapeutic potential. lookchem.com
Current Research Landscape and Emerging Trends Pertaining to the Compound
The current research landscape for this compound is focused on further characterizing its pharmacological properties and exploring its potential applications. It is being investigated within various screening libraries, including those for natural products, bioactive compounds, and immunology/inflammation. medchemexpress.com
An emerging trend in the study of spirostane derivatives, including this compound, is the synthesis of novel analogs to enhance their biological activity. For instance, research is being conducted on the synthesis of functionalized spirostane molecules to develop new antifungal agents. nih.gov Additionally, the synthesis of novel aza-steroids and other derivatives from related steroidal sapogenins like diosgenin is an active area of research, with a focus on developing new antiproliferative agents. mdpi.com The regioselective opening of the E-ring of spirostan (B1235563) sapogenins is another area of chemical exploration to create new dihydropyran steroidal frameworks. acs.org
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C27H38O4 |
| Molecular Weight | 426.59 g/mol |
| CAS Number | 6875-60-1 |
| Physical Form | Solid |
| Purity | ≥98% |
| Storage Temperature | 4°C, protect from light |
Data sourced from multiple chemical suppliers and databases. cymitquimica.comchemscene.comsigmaaldrich.comnih.gov
Reported Biological Activities
| Activity | Finding | Source |
| Anti-inflammatory | Inhibits neutrophil superoxide anion production. | medchemexpress.com |
| Anti-allergic | Inhibits histamine release from mast cells. | medchemexpress.com |
Structure
3D Structure
Properties
Molecular Formula |
C27H38O4 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16-dione |
InChI |
InChI=1S/C27H38O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h11,15-16,19-22,24H,5-10,12-14H2,1-4H3/t15-,16+,19-,20+,21+,22+,24+,25+,26-,27-/m1/s1 |
InChI Key |
ZVWYBBDTSJOAHD-HGMFYQPQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6=CC(=O)CCC56C)C)C)OC1 |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies
Elucidation of Botanical Sources and Phytogeographical Distribution
(25R)-Spirost-4-ene-3,12-dione has been identified as a constituent of at least two notable plant species: Polygonum chinense Linn. and Tribulus terrestris L. chemfaces.comnih.gov.
Polygonum chinense , commonly known as Chinese knotweed, is a perennial herb belonging to the Polygonaceae family rjppd.org. It is characterized by its sprawling nature and is native to tropical and subtropical regions of eastern Asia researchgate.net. This plant thrives in a variety of habitats, from wet valleys and grassy slopes to mixed forests and thickets, at altitudes ranging from sea level to 3000 meters efloras.org. Its distribution spans across numerous countries including Bhutan, China, India, Indonesia, Japan, Malaysia, Myanmar, Nepal, the Philippines, Sikkim, Thailand, and Vietnam efloras.orgefloras.org. In India, it is widely distributed from the Himalayas in the north to the southern regions of the country, including states like Andhra Pradesh, Karnataka, Kerala, and Tamil Nadu rjppd.orgiisc.ac.in.
Tribulus terrestris , also known as puncture vine, is an annual plant in the caltrop family (Zygophyllaceae) wikipedia.org. It is well-adapted to grow in dry climates where other plants may not survive and is native to the warm temperate and tropical regions of southern Eurasia and Africa wikipedia.org. This hardy species has a widespread global distribution, found from latitudes 35°S to 47°N wikipedia.orgwikipedia.org. It is prevalent throughout southern Europe, southern Asia, Africa, Australia, and has been introduced to North and Central America wikipedia.orgcabidigitallibrary.org. It is recognized as a weed in many regions due to its spiny fruit wikipedia.org. The plant is cultivated in various subtropical areas, including India, China, South America, Mexico, Spain, and Bulgaria nih.gov.
Geographical Distribution of Source Plants
| Plant Species | Native Range | Global Distribution |
| Polygonum chinense Linn. | Tropical and subtropical eastern Asia researchgate.net | Bhutan, China, India, Indonesia, Japan, Malaysia, Myanmar, Nepal, Philippines, Sikkim, Thailand, Vietnam efloras.orgefloras.org |
| Tribulus terrestris L. | Warm temperate and tropical regions of southern Eurasia and Africa wikipedia.org | Widespread across southern Europe, southern Asia, Africa, Australia, North and Central America wikipedia.orgcabidigitallibrary.org |
The plants harboring this compound have a rich history of use in traditional medicine systems, which has often prompted scientific investigation into their chemical constituents.
Polygonum chinense has been utilized for generations in traditional medicine across Asia. In Chinese folk medicine, it is employed for detoxification and to address conditions like diarrhea and skin diseases such as eczema researchgate.net. Ethnobotanical reports indicate its use for a wide array of ailments including snakebites, inflammatory conditions, bacterial and viral infections, ulcers, and various urologic disorders rjppd.orgresearchgate.net. The leaves are sometimes used as a tonic and can be consumed as a vegetable researchgate.net. In Assam, India, it is known locally as Modhu Huleng and is used in traditional folk medicine to treat diarrhea journalspub.info.
Tribulus terrestris has a long-standing reputation in traditional medicine systems, particularly in China and India nih.govexamine.com. For thousands of years, its fruits and roots have been used as a folk medicine to enhance vitality, and improve physical performance nih.gov. In Ayurvedic medicine, the fruits are used for male virility and general vitality examine.com. Traditional Chinese Medicine lists it as a top-grade medicine, using the fruits to tonify the kidneys and for treating conditions like skin pruritus and headaches nih.gov. It has also been traditionally used for its diuretic, tonic, and aphrodisiac properties nih.gov. In India, the fruits have been used in the treatment of infertility and low libido, while in Sudan, it has been used for inflammatory disorders nih.gov.
Traditional Uses of Source Plants
| Plant Species | Traditional Uses |
| Polygonum chinense Linn. | Detoxification, diarrhea, skin diseases (eczema), snakebites, inflammatory conditions, bacterial and viral infections, ulcers rjppd.orgresearchgate.net |
| Tribulus terrestris L. | Enhancing vitality, improving physical performance, male virility, kidney tonic, skin conditions, diuretic, aphrodisiac, infertility, low libido, inflammatory disorders nih.govexamine.comnih.gov |
Optimized Extraction and Purification Techniques for Steroidal Spirostanones
The isolation of this compound from its botanical sources involves a multi-step process that begins with extraction and is followed by purification to yield the pure compound.
The initial step in isolating spirostane-type steroids like this compound is typically solvent extraction from the dried and pulverized plant material. The choice of solvent is crucial and is often guided by the polarity of the target compounds.
For steroidal saponins (B1172615), which are often the precursors or co-constituents of spirostanones, a common approach involves extraction with aqueous ethanol mdpi.comnih.gov. For instance, a 70% ethanol solution has been effectively used to extract steroidal glycosides from Tribulus terrestris mdpi.com. In the case of Polygonatum kingianum, another plant rich in steroidal saponins, an optimized ultrasonic-assisted extraction (UAE) method was developed using 85% ethanol nih.gov. UAE is considered an efficient method that can be significantly influenced by parameters such as the liquid-to-solid ratio, extraction time, and temperature nih.gov.
Following the initial extraction, the crude extract is often subjected to a series of liquid-liquid partitioning steps with solvents of increasing polarity to achieve a preliminary separation of compounds based on their polarity. Solvents such as chloroform, dichloromethane, and ethyl acetate are commonly used for the extraction of less polar steroids chemfaces.com. The resulting fractions are then concentrated to yield enriched extracts for further purification.
To obtain this compound in a pure form, high-resolution chromatographic techniques are indispensable. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the isolation of natural products, including steroids springernature.comspringernature.comresearchgate.net.
The process typically involves the following stages:
Column Chromatography: The enriched extracts are first subjected to column chromatography over stationary phases like silica gel or macroporous resin mdpi.com. Gradient elution with solvent systems such as chloroform-methanol-water is often employed to separate the extract into multiple fractions mdpi.com.
Preparative HPLC: Fractions containing the target compound are then purified using preparative HPLC. Reversed-phase columns, particularly C18 columns, are frequently used for the separation of steroidal saponins and related compounds cabidigitallibrary.orgnih.gov. The mobile phase often consists of a gradient of acetonitrile and water, which allows for the fine separation of structurally similar compounds cabidigitallibrary.orgnih.gov. For instance, the separation of steroidal saponins from Tribulus terrestris has been achieved using semi-preparative HPLC with a C18 column and a mobile phase of acetonitrile and water mdpi.com.
Advanced Chromatographic Techniques: For complex mixtures or the separation of isomers, more advanced techniques may be employed. These can include the use of different stationary phases or specialized chromatography methods like High-Speed Counter-Current Chromatography (HSCCC), which has been successfully applied for the separation of steroid saponins mdpi.com. Supercritical Fluid Chromatography (SFC) is another green and efficient technique that has shown promise in the separation of steroidal saponins, particularly those with different sugar moieties mdpi.com.
The purity of the isolated this compound is confirmed through analytical techniques such as HPLC and its structure is elucidated using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthetic Chemistry and Chemical Derivatization of 25r Spirost 4 Ene 3,12 Dione
Total and Semi-Synthetic Approaches to the Spirostane Core
The construction of the spirostane core, characterized by its distinctive spiroketal side chain, can be achieved through total synthesis, though semi-synthetic routes starting from abundant natural precursors are far more common and economically viable. These natural products provide a chirally correct framework that can be chemically modified to yield a variety of derivatives.
Elucidation of Synthetic Pathways from Key Precursors (e.g., Diosgenin) and Mechanistic Studies of Transformations
The semi-synthesis of (25R)-Spirost-4-ene-3,12-dione relies on transformations of naturally occurring steroidal sapogenins. While diosgenin (B1670711) is a widely used precursor for many spirostane derivatives, the direct synthesis of the target dione (B5365651) from diosgenin presents the challenge of introducing a ketone at the C-12 position. A more direct precursor is Hecogenin (B1673031) , which naturally possesses a C-12 keto group. researchgate.netbiosynth.com
The synthesis of this compound from hecogenin involves the formation of the α,β-unsaturated ketone system in Ring A. This is typically achieved through an Oppenauer oxidation . thermofisher.comwikipedia.orgalfa-chemistry.combyjus.compharmaguideline.com
Key Synthetic Transformation from Hecogenin:
Starting Material: Hecogenin ((25R)-5α-Spirostan-3β-ol-12-one).
Reaction: Oppenauer Oxidation.
Reagents: A ketone, such as acetone (B3395972) or cyclohexanone, serves as the hydride acceptor, and an aluminum alkoxide, typically aluminum isopropoxide [Al(O-i-Pr)₃] or aluminum tert-butoxide, acts as the catalyst. byjus.com
Product: this compound.
Mechanism of the Oppenauer Oxidation:
The Oppenauer oxidation is the reverse of the Meerwein-Ponndorf-Verley reduction. wikipedia.orgbyjus.com The mechanism involves several key steps:
Coordination of the aluminum isopropoxide catalyst to the 3β-hydroxyl group of hecogenin.
Formation of a six-membered transition state involving the steroid, the aluminum catalyst, and the ketone (e.g., acetone). byjus.com
A hydride is transferred from the C-3 of the steroid to the carbonyl carbon of acetone.
The 3-keto steroid is liberated, and the aluminum catalyst is regenerated.
Simultaneously, the reaction conditions promote the migration of the double bond from the C-5 position to the C-4 position, forming the thermodynamically more stable conjugated enone system.
An alternative precursor, Diosgenin ((25R)-Spirost-5-en-3β-ol), can be converted to diosgenone ((25R)-Spirost-4-en-3-one) via the same Oppenauer oxidation, which concurrently oxidizes the 3-hydroxyl and isomerizes the double bond. wikipedia.org However, the subsequent selective introduction of a ketone at the C-12 position is a complex challenge due to the relative inertness of the C-12 methylene (B1212753) group. Microbiological hydroxylation or complex multi-step chemical processes would be required, making hecogenin the more practical starting material for this specific target.
| Precursor | Key Transformation | Reagents | Intermediate/Product |
| Hecogenin | Oppenauer Oxidation | Al(O-i-Pr)₃, Acetone | This compound |
| Diosgenin | Oppenauer Oxidation | Al(O-i-Pr)₃, Acetone | (25R)-Spirost-4-en-3-one (Diosgenone) |
Synthesis of Novel Derivatives and Analogue Compounds
The spirostane scaffold is a versatile template for the development of new bioactive molecules. Chemical modifications are strategically employed to explore and optimize pharmacological activities, leading to the synthesis of novel derivatives and analogues for structure-activity relationship studies.
Design and Preparation of Chemically Modified Spirostane Scaffolds
The chemical modification of the this compound scaffold or its precursors can be targeted at various positions to modulate properties such as potency, selectivity, and solubility.
Modifications at Other Positions:
Ring A: The enone system in Ring A is susceptible to various reactions, including conjugate additions and epoxidations, allowing for the introduction of new functional groups.
Ring C: The C-12 keto group in the target molecule (or its precursor, hecogenin) can be reduced to a hydroxyl group, which can then be further functionalized. Studies on other spirostanes have shown that introducing methylene, methoxyl, or α,β-unsaturated ketone groups in the C-ring can influence cytotoxic activity. nih.gov
Spiroketal Side Chain: While generally stable, the spiroketal can be opened under specific acidic conditions, allowing for the synthesis of furostanol derivatives, which represent a different class of steroidal saponins (B1172615).
An example of derivatization involves the synthesis of steroidal oximes by reacting keto-steroids derived from diosgenin with hydroxylamine (B1172632) hydrochloride. mdpi.com This introduces a hydroxyimino group, which can alter the compound's electronic and steric profile.
| Modification Site | Reaction Type | Example Derivative Class |
| C-3 Hydroxyl | Acylation / Cyclization | Spirostene-pyrazole conjugates |
| C-3, C-6, etc. (Ketones) | Condensation | Steroidal oximes |
| C-Ring | Functional Group Interconversion | Methylene, methoxyl derivatives |
| Spiroketal | Ring Opening | Furostanol derivatives |
Targeted Synthesis for Structure-Activity Relationship (SAR) Investigations
Targeted synthesis of analogue libraries is crucial for elucidating Structure-Activity Relationships (SAR), which correlate specific structural features with biological activity. For spirostane derivatives, SAR studies have been instrumental in identifying key determinants for activities such as cytotoxicity and anti-inflammatory effects. researchgate.netnih.govmedchemexpress.com
SAR in Cytotoxic Spirostanes: Studies on a variety of synthesized spirostane glycosides have provided valuable insights into the structural requirements for cytotoxicity against cancer cell lines like the human myeloid leukemia cell line (HL-60). nih.govnih.gov
Aglycone Structure: The nature and stereochemistry of functional groups on the steroidal core are critical. For example, a comparison of hecogenyl (12-keto) and 5α-hydroxy-laxogenyl glycosides revealed that the former was highly cytotoxic while the latter was not. nih.gov
C-Ring Functionality: The introduction of hydrophobic groups, such as a methylene group at C-12, in certain spirostanyl glycosides led to high cytotoxicity. nih.gov Conversely, incorporating polar functionalities or opening the C-ring resulted in a significant drop in activity. nih.gov
Glycosylation Pattern: The type, number, and linkage of sugar units attached to the spirostane core profoundly impact bioactivity. Often, the aglycone (the non-sugar part) itself is less active than its corresponding glycoside.
SAR in Anti-Inflammatory Spirostanes: The anti-inflammatory potential of spirostanes has also been explored through chemical derivatization. For example, diosgenin-pyrazole conjugates have been synthesized and tested for anti-inflammatory activity. nih.govnih.gov The results showed that a specific pyrazole (B372694) derivative exhibited high anti-inflammatory activity, comparable to the commercial drug diclofenac (B195802) sodium, highlighting the potential of targeted synthesis to develop potent new agents. nih.gov
These SAR studies guide medicinal chemists in the rational design of new spirostane derivatives with improved potency and selectivity, demonstrating the importance of integrating synthetic chemistry with biological evaluation.
Structural Elucidation and Conformational Analysis of 25r Spirost 4 Ene 3,12 Dione
Advanced Spectroscopic Characterization for Stereochemical Determination
Spectroscopic techniques are paramount in confirming the relative and absolute stereochemistry of complex molecules like spirostanes. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide unambiguous data regarding the spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. nih.govindianastate.edu For spirostane derivatives, ¹H NMR spectroscopy is particularly crucial for assigning the stereochemistry at the C-25 position, distinguishing between the (25R) and (25S) epimers.
The key to this assignment lies in analyzing the chemical shifts of the geminal protons on the C-26 methylene (B1212753) group of the F-ring. nih.govresearchgate.net A well-established empirical rule, based on the chemical shift difference (Δδab = |δHa - δHb|) between these two protons (H₂-26), allows for a reliable determination of the methyl group's orientation at C-25. researchgate.net
For the (25R) configuration, the chemical shift difference (Δδab) is characteristically small, typically less than 0.2 ppm. nih.govresearchgate.net
Conversely, for the (25S) configuration, this difference is significantly larger, generally greater than 0.5 ppm. nih.govresearchgate.net
This difference arises from the anisotropic effects of the C-27 methyl group, which is oriented equatorially in the (25R) isomer and axially in the (25S) isomer, thus influencing the magnetic environment of the adjacent C-26 protons differently. researchgate.net Further confirmation can be drawn from the chemical shift of the C-27 methyl protons (H₃-27), which resonates at a higher field (typically δH 0.71–0.83) in the (25R) configuration compared to the (25S) configuration (δH 0.95–1.13). researchgate.net
| Configuration | Parameter | Typical Chemical Shift Range (ppm) |
|---|---|---|
| (25R) | Δδab (H₂-26) | < 0.2 nih.govresearchgate.net |
| δ (H₃-27) | 0.71 - 0.83 researchgate.net | |
| (25S) | Δδab (H₂-26) | > 0.5 nih.govresearchgate.net |
| δ (H₃-27) | 0.95 - 1.13 researchgate.net |
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and the absolute configuration of all stereogenic centers. springernature.com This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern to build a detailed electron density map of the molecule.
For chiral molecules like (25R)-Spirost-4-ene-3,12-dione, when a good quality crystal is obtained from an enantiomerically pure sample, anomalous dispersion techniques can be used to determine the absolute configuration without ambiguity. springernature.com However, obtaining suitable crystals can be challenging. In some cases, the absolute configuration is inferred from the known stereochemistry of a synthetic precursor. For instance, the structure of the related compound (25R)-5α-Spirostane-3,12-dione was confirmed by X-ray crystallography, but its absolute configuration was deduced from its synthesis from Hecogenin (B1673031), a natural product with a known absolute configuration. nih.gov
Beyond absolute configuration, X-ray crystallography is also the primary tool for studying polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and their study is critical in pharmaceutical development and materials science.
Investigation of Conformational Dynamics and Preferred Orientations of the Spirostane Nucleus
While the steroidal nucleus is largely rigid, some flexibility exists, particularly in the spiroketal side chain. Computational methods, such as Molecular Dynamics (MD) simulations, can provide insight into the conformational dynamics of the molecule in solution, exploring subtle changes and preferred orientations that are not apparent in a static crystal structure. nih.govresearchgate.net These studies can reveal the energy landscapes of different conformations and the transition states between them, offering a more complete picture of the molecule's dynamic behavior.
Assessment of Chiral Purity and Enantiomeric Excess in Synthetic Products
The synthesis of a chiral compound like this compound necessitates rigorous quality control to ensure its enantiomeric purity. researchgate.net The presence of the undesired (25S)-enantiomer can have significantly different biological or chemical properties. skpharmteco.com Therefore, the determination of chiral purity and the calculation of enantiomeric excess (% ee) are critical steps.
The most widely used techniques for this purpose are chiral chromatography methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.netskpharmteco.com These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time. researchgate.net
In a typical chiral HPLC analysis, a solution of the synthetic product is passed through a column packed with a CSP. The differential interaction between the enantiomers and the stationary phase causes one to travel through the column faster than the other. This results in two separate peaks in the chromatogram, one for each enantiomer. The enantiomeric excess can be calculated from the relative areas of these peaks using the formula:
% ee = [ (Area R - Area S) / (Area R + Area S) ] x 100
Method development involves screening various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. nih.gov The method must be validated for specificity, precision, linearity, and accuracy to ensure it is suitable for quantifying chiral impurities. nih.gov
Preclinical Biological Activities and Mechanistic Investigations
In Vitro Pharmacological Profiling and Cellular Assays
Evaluation of Anti-Inflammatory Properties
(25R)-Spirost-4-ene-3,12-dione has been identified as a compound with anti-inflammatory and anti-allergic properties. chemfaces.com Laboratory studies have demonstrated its inhibitory effects on key processes involved in the inflammatory response. Specifically, the compound has been shown to inhibit the production of superoxide (B77818) anions by neutrophils and to modulate the release of histamine (B1213489) from mast cells. medchemexpress.comchemfaces.com
Neutrophils are a type of white blood cell that, upon activation during an inflammatory response, produce reactive oxygen species like the superoxide anion as part of their defense mechanism. However, excessive production can lead to tissue damage. Mast cells, when stimulated, undergo degranulation and release histamine and other inflammatory mediators, which are central to allergic reactions. nih.govmdpi.comnih.gov The ability of this compound to interfere with these pathways highlights its potential as an anti-inflammatory agent.
Table 1: Summary of Observed Anti-Inflammatory Activities
| Cellular Target | Observed Effect | Reference |
|---|---|---|
| Neutrophils | Inhibition of superoxide anion production | medchemexpress.comchemfaces.com |
Assessment of Antioxidant Potential in Cellular Systems
Direct studies evaluating the antioxidant potential of this compound in cellular systems are not extensively documented in the current literature. However, research into structurally related compounds provides some context. Diosgenin (B1670711), a well-known steroidal sapogenin that serves as a common precursor for the synthesis of various steroids, has demonstrated antioxidant properties in preclinical studies. nih.gov Furthermore, other natural products isolated from the plant genus Selaginella, which is also a source of steroidal compounds, have shown antioxidant activity. researchgate.net These findings suggest that the spirostane skeleton may contribute to antioxidant effects, warranting future investigation into this compound's specific capabilities in mitigating oxidative stress in cellular models.
Exploration of Antimicrobial and Research-Oriented Cytotoxic Activities
The antimicrobial properties of this compound have not been specifically reported. However, the broader class of steroidal saponins (B1172615) has been noted for having cytotoxic effects. researchgate.net
In the context of research-oriented cytotoxic activities, studies on derivatives of closely related compounds are informative. For instance, a dioxime derivative of (25R)-spirost-4-en-3,6-dione, which differs structurally from the subject compound only by the presence of a ketone at position 6 instead of 12 and the modification into a dioxime, has been synthesized and evaluated. nih.gov This derivative demonstrated significant antiproliferative activity against cervical cancer cell lines, inducing apoptosis, while notably not exerting a cytotoxic effect on non-cancerous human lymphocytes. nih.gov This suggests that modifications to the spirostane structure can yield compounds with selective cytotoxicity against cancer cells. researchgate.netnih.gov
Table 2: Cytotoxic Activity of a Related Spirostane Derivative
| Compound | Cell Lines | Activity | Reference |
|---|---|---|---|
| Dioxime of (25R)-spirost-4-en-3,6-dione | Cervical Cancer Cells | Antiproliferative, Apoptotic | nih.gov |
Other Identified Bioactivities
While direct evidence is pending for this compound, related compounds have been assessed for neuroprotective effects. The PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a well-established model for studying neuronal protection against anoxia or hypoxia-induced injury. nih.govmdpi.com Studies have shown that various natural compounds, including some steroidal saponins and biflavonoids isolated from Selaginella species, exhibit a protective effect against anoxia in PC12 cell assays. researchgate.net These compounds were found to promote the survival rate of anoxic PC12 cells, indicating potential neuroprotective capabilities. researchgate.net This line of research suggests that spirostane-type steroids could be a promising area for the investigation of agents that protect neuronal cells from ischemic damage.
Molecular Targets and Intracellular Signaling Pathways
Identification and Characterization of Protein and Receptor Interactions
The specific molecular targets and intracellular signaling pathways modulated by this compound have not yet been fully elucidated. The observed inhibition of neutrophil superoxide production and mast cell degranulation implies that the compound interacts with cellular components that regulate these processes. However, the precise proteins, receptors, or enzymes that bind to this compound remain to be identified. Future research, including affinity chromatography, proteomic studies, and computational docking, will be necessary to uncover the direct molecular interactions and downstream signaling cascades responsible for its observed biological activities.
Elucidation of Downstream Signaling Cascades and Cellular Responses
Initial investigations into the biological activity of this compound have revealed its effects on key cells of the innate immune system. Specifically, the compound has been shown to inhibit superoxide anion production in neutrophils and histamine release from mast cells. nih.govchemfaces.commedchemexpress.com These cellular responses are fundamental to its observed anti-inflammatory and anti-allergic properties. nih.govchemfaces.com
However, the detailed downstream signaling cascades that are modulated by this compound to elicit these responses have not been fully elucidated in the available scientific literature. While the inhibition of neutrophil and mast cell degranulation suggests interference with intracellular signaling pathways, such as those involving protein kinase C or calcium mobilization, specific studies detailing these mechanisms for this compound are not publicly available.
Analysis of Gene Expression and Proteomic Modulations
A thorough review of published studies indicates that research on the effects of this compound on gene expression and proteomic profiles has not yet been reported. Consequently, there is no available data on how this compound may alter the transcriptome or proteome of target cells to exert its biological effects.
In Vivo Preclinical Efficacy Studies in Animal Models
While the in vitro anti-inflammatory and anti-allergic activities of this compound suggest its potential for in vivo efficacy, there is a lack of published studies evaluating this compound in established animal models for specific pathological conditions.
Evaluation in Established Animal Models of Inflammatory Conditions
There are no available reports on the evaluation of this compound in established animal models of inflammatory conditions.
Investigation in Animal Models of Oxidative Stress
There are no published studies investigating the effects of this compound in animal models of oxidative stress.
Exploration in Other Relevant Preclinical Disease Models (e.g., malaria, if supported by research)
There is no scientific literature available to support the exploration of this compound in other preclinical disease models, such as malaria.
Comprehensive Structure-Activity Relationship (SAR) Studies
Comprehensive Structure-Activity Relationship (SAR) studies focusing specifically on this compound and its analogs are not available in the current body of scientific literature. Such studies would be crucial for the rational design of more potent and selective derivatives.
Summary of Preclinical Biological Activities
| Biological Target/Activity | Observed Effect | Reference |
| Neutrophil Superoxide Anion Production | Inhibitory | nih.govchemfaces.commedchemexpress.com |
| Mast Cell Histamine Release | Inhibitory | nih.govchemfaces.commedchemexpress.com |
| Anti-inflammatory Properties | Described | nih.govchemfaces.com |
| Anti-allergic Properties | Described | nih.govchemfaces.com |
Correlation of Specific Structural Features with Observed Biological Activities
The biological activity of this compound is intrinsically linked to its distinct chemical architecture. The spirostane skeleton, characterized by a fused six-ring system, forms the core of the molecule and is a crucial determinant of its bioactivity. Several structural motifs within this framework are thought to contribute significantly to its observed anti-inflammatory and anti-allergic effects.
The presence of an α,β-unsaturated ketone in the A-ring, specifically the double bond at the C4-C5 position and the carbonyl group at C3, is a common feature in many biologically active steroids. This enone system is known to be a Michael acceptor, potentially enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes and transcription factors. This reactivity can modulate various signaling pathways involved in inflammation. For instance, the inhibition of neutrophil superoxide anion production and histamine release from mast cells by this compound may be attributed, in part, to the electrophilic nature of this A-ring modification.
A comparative analysis with structurally related spirostanes suggests that modifications to these key features can significantly alter biological activity. For instance, the reduction of the C4-C5 double bond or the removal of the C3 or C12 carbonyl groups would be expected to impact the observed anti-inflammatory and anti-allergic effects, highlighting the importance of these specific structural elements.
| Structural Feature | Potential Contribution to Biological Activity |
| α,β-Unsaturated Ketone (A-ring) | Potential for Michael addition reactions, modulation of inflammatory signaling pathways. |
| Carbonyl Group at C12 (C-ring) | Influences polarity, steric conformation, and receptor/enzyme binding. |
| (25R)-Spiroketal Side Chain (E/F-rings) | Affects overall molecular shape, rigidity, and potential membrane interactions. |
| Steroidal Nucleus | Provides the foundational scaffold and influences lipophilicity for membrane permeability. |
Identification of Pharmacophores and Key Functional Groups Essential for Efficacy
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of this compound and the known structure-activity relationships of other anti-inflammatory steroids, a putative pharmacophore can be proposed.
The key functional groups that likely constitute the pharmacophore for the anti-inflammatory and anti-allergic activities of this compound include:
A Hydrogen Bond Acceptor: The carbonyl group at the C3 position is a prominent hydrogen bond acceptor. This feature is crucial for the interaction of many steroidal compounds with their biological targets, often involving the formation of hydrogen bonds with amino acid residues in the active site of an enzyme or the ligand-binding domain of a receptor.
A Second Hydrogen Bond Acceptor: The carbonyl group at the C12 position serves as another hydrogen bond acceptor. The spatial relationship between the C3 and C12 carbonyls is likely critical for defining the binding orientation and affinity of the molecule to its target.
A Hydrophobic Scaffold: The rigid, tetracyclic steroid nucleus provides a large hydrophobic surface. This hydrophobic core is essential for van der Waals interactions within the typically lipophilic binding pockets of steroid receptors or enzymes.
A Sterically Defined Spiroketal Moiety: The (25R)-spiroketal side chain, with its specific stereochemistry, acts as a significant steric feature. While not directly involved in polar interactions, its size, shape, and rigidity are crucial for proper positioning within a binding site and for excluding binding to other, non-target proteins. The oxygen atoms within the spiroketal may also act as weak hydrogen bond acceptors.
The spatial arrangement of these features is paramount. The distances and angles between the two carbonyl groups, and their orientation relative to the hydrophobic steroid plane and the spiroketal side chain, collectively define the pharmacophoric pattern. It is this specific three-dimensional arrangement that is likely recognized by the biological target(s) responsible for the anti-inflammatory and anti-allergic effects of this compound.
Further research, including computational modeling and the synthesis and biological evaluation of analogs with systematic modifications to these functional groups, would be necessary to refine this proposed pharmacophore model and to fully elucidate the molecular mechanisms underlying the biological activities of this compound.
| Pharmacophoric Feature | Corresponding Functional Group/Structural Motif | Potential Role in Efficacy |
| Hydrogen Bond Acceptor 1 | C3-Carbonyl Group | Interaction with biological target via hydrogen bonding. |
| Hydrogen Bond Acceptor 2 | C12-Carbonyl Group | Defines binding orientation and affinity. |
| Hydrophobic Core | Steroid Nucleus | Van der Waals interactions within a lipophilic binding pocket. |
| Steric Feature | (25R)-Spiroketal Side Chain | Ensures proper positioning and selectivity for the biological target. |
Computational and Theoretical Studies of 25r Spirost 4 Ene 3,12 Dione
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in virtual screening and understanding the binding mode of potential drug candidates at the molecular level. nih.govmdpi.com Although no specific molecular docking studies for (25R)-Spirost-4-ene-3,12-dione have been reported, research on analogous spirostanol (B12661974) saponins (B1172615) highlights the utility of this approach.
For instance, various steroidal saponins have been docked to protein targets implicated in cancer and inflammation. A study on spirostanol sapogenins and saponins from Convallaria majalis involved docking a set of 12 compounds to the HER2 receptor and tubulin, both significant targets in cancer therapy. nih.gov The results indicated that diol derivatives exhibited a higher binding affinity for these targets compared to tetrols and pentols. nih.gov
In another study, newly isolated steroidal saponins, gnetumosides A and B, were evaluated for their anti-inflammatory potential through molecular docking against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. mdpi.com The docking results for gnetumoside A showed significant binding energies, suggesting a strong interaction with the active sites of these inflammatory enzymes. mdpi.com Similarly, spirostanol and furostanol glycosides from Anemarrhenae Rhizoma were identified as dual inhibitors of 5-lipoxygenase (5-LOX) and COX-2, with molecular docking studies confirming their fit within the protein cavities. researchgate.netnih.gov
These studies on related compounds suggest that this compound could be a valuable candidate for in silico docking against various therapeutic targets. A hypothetical docking study could reveal its binding affinity and interaction patterns with key amino acid residues, providing a basis for further experimental validation.
Table 1: Examples of Molecular Docking Studies on Spirostanol Saponins
| Compound/Compound Class | Protein Target(s) | Key Findings |
| Spirostanol diols from Convallaria majalis | HER2, Tubulin | Higher binding affinity compared to tetrols and pentols. nih.gov |
| Gnetumoside A | iNOS, COX-2 | Strong binding energies of -11.5 and -8.7 kcal/mol, respectively, indicating potent inhibitory potential. mdpi.com |
| Timosaponin A-III | 5-LOX, COX-2 | Identified as a potential dual inhibitor through affinity screening and confirmed with docking. nih.gov |
| Polygalacin D2 | Synapsin I | Exhibited a strong binding free energy of -6.74 Kcal/mol. mdpi.com |
Molecular Dynamics Simulations for Conformational Stability and Binding Interactions
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and fluctuations of a ligand-protein complex over time, offering a deeper understanding of its stability. bonviewpress.com While specific MD simulation studies on this compound are not available, this technique has been applied to other saponins to validate docking results and assess the stability of the binding interactions.
For example, MD simulations were performed on the complex of gnetumoside A with iNOS and COX-2 to confirm the stability of the docked poses. mdpi.com These simulations, often run for nanoseconds, help to understand the dynamic behavior of the ligand in the binding pocket and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com
In a study on saponins from Platycodon grandiflorum as potential agents for Alzheimer's disease, MD simulations were used to validate the binding interactions of compounds like polygalacin D2 with targets such as synapsin I. mdpi.com The simulations measured parameters like the root-mean-square deviation (RMSD) of the protein's backbone atoms to assess the stability of the complex. The total binding free energy of the complex was calculated to be -50.88 ± 1.07 Kcal/mol, indicating a stable interaction. mdpi.com
Applying MD simulations to a docked complex of this compound with a relevant protein target would be a logical next step after initial docking studies. This would provide insights into the dynamic stability of the predicted binding mode and help to refine the understanding of its potential mechanism of action.
Table 2: Application of Molecular Dynamics Simulations in Saponin Research
| Compound | Protein Target | Simulation Details | Outcome |
| Gnetumoside A | iNOS, COX-2 | NVT and NPT equilibration for 50 ns using GROMACS 2022.1. mdpi.com | Confirmed the stability of the ligand-protein complexes predicted by molecular docking. mdpi.com |
| Polygalacin D | GSK-3β | Measurement of RMSD and residue flexibility. mdpi.com | The total binding free energy of the complex was calculated, indicating stable binding. mdpi.com |
| Lichen Compounds | Cyclooxygenase-2 | Evaluation of conformational changes and fluctuations. bonviewpress.com | Assessed the stability of the docked protein-ligand complexes. bonviewpress.com |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govrsc.org These methods can predict various properties, including orbital energies (HOMO and LUMO), electrostatic potential, and bond dissociation energies, which are crucial for understanding a molecule's reactivity and interaction capabilities.
In the context of spirostanol saponins, theoretical calculations of NMR shielding constants using the Gauge-Including Atomic Orbital (GIAO) DFT method have been employed for the structural elucidation of newly isolated compounds from Convallaria majalis. nih.govresearchgate.net This demonstrates the power of quantum chemistry in confirming the complex stereochemistry of these natural products. nih.govresearchgate.net
Table 3: Potential Applications of Quantum Chemical Calculations for this compound
| Calculated Property | Relevance |
| Optimized Molecular Geometry | Provides the most stable 3D conformation for use in docking studies. |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for intermolecular interactions. |
| NMR Chemical Shifts | Can be used to validate and assign experimental NMR data for structural confirmation. nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. bonviewpress.com By developing a QSAR model, the bioactivity of new or untested compounds can be predicted based on their structural features, known as molecular descriptors.
Although no specific QSAR models have been developed for the bioactivity of this compound or a closely related series of spirostanol saponins, the principles of QSAR are highly applicable to this class of compounds. To build a QSAR model, a dataset of spirostanol saponins with measured biological activity (e.g., anti-inflammatory or cytotoxic IC50 values) would be required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices, would be calculated for each compound. Statistical methods like multiple linear regression or machine learning algorithms would then be used to create a predictive model.
Such a model could be used to predict the bioactivity of this compound and guide the synthesis of new, more potent analogues by identifying the key structural features that contribute to the desired biological effect. The development of QSAR models for spirostanol saponins represents a promising avenue for future research to systematically explore their therapeutic potential.
Analytical Methodologies for Research and Quantification of 25r Spirost 4 Ene 3,12 Dione
Advanced Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices (e.g., HPLC-MS, GC-MS)
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the definitive identification and quantification of (25R)-Spirost-4-ene-3,12-dione in complex biological samples such as plasma, urine, and tissue homogenates.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
HPLC-MS, particularly with a tandem mass spectrometer (MS/MS), is the preferred method for quantifying low levels of this compound in biological fluids. The separation is typically achieved on a reversed-phase C18 column. The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile or methanol) and water, both containing a small percentage of formic acid to enhance protonation and improve chromatographic peak shape.
For detection, electrospray ionization (ESI) in positive mode is commonly used for spirostanol (B12661974) saponins (B1172615). The mass spectrometer can be operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, or in multiple reaction monitoring (MRM) mode for MS/MS, which provides even greater selectivity by monitoring a specific precursor-to-product ion transition. The fragmentation patterns of spirostanol saponins in MS/MS often involve the cleavage of the E-ring. mdpi.comnih.gov
A typical LC-MS/MS method for the quantification of a similar compound, Compound K, in human plasma was validated for accuracy, precision, linearity, and recovery. nih.gov The lower limit of quantification for Compound K was found to be 1 ng/mL in human plasma, demonstrating the high sensitivity of this technique. nih.gov
Table 1: Hypothetical HPLC-MS/MS Method Parameters for this compound Quantification in Human Plasma
| Parameter | Condition |
| Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | ESI Positive |
| MRM Transition | e.g., m/z 427.3 -> 271.2 (Hypothetical) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific transition |
| Sample Preparation | |
| Method | Protein precipitation (Acetonitrile) followed by SPE |
| Internal Standard | Structurally similar compound (e.g., Digoxin) |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can also be utilized for the analysis of this compound, although it typically requires derivatization to increase the volatility and thermal stability of the compound. Common derivatization reagents for steroids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or methyloxime reagents. researchgate.net The derivatized analyte is then separated on a capillary column (e.g., DB-5ms) and detected by the mass spectrometer. GC-MS offers high resolution and reproducible fragmentation patterns, which are useful for structural elucidation and confirmation.
Spectrophotometric and Spectrofluorometric Assays for In Vitro Research Applications
Spectrophotometric and spectrofluorometric assays provide simpler and more cost-effective alternatives to chromatographic methods for in vitro studies, where high sample throughput may be required.
Spectrophotometric Assays:
A common spectrophotometric method for the determination of total steroidal sapogenins is based on a colorimetric reaction with anisaldehyde and sulfuric acid in an ethyl acetate solution. bohrium.comrsc.org This reaction produces a colored chromophore that can be measured at a specific wavelength, typically around 430 nm. bohrium.comrsc.org The intensity of the color is proportional to the concentration of the steroidal sapogenin. This method has been shown to be accurate and rapid, with minimal interference from sugars and fatty acids. bohrium.comrsc.org
Table 2: Example of a Standard Calibration Curve for a Spectrophotometric Assay of a Steroidal Sapogenin (e.g., Diosgenin)
| Concentration (µg/mL) | Absorbance at 430 nm |
| 10 | 0.112 |
| 20 | 0.225 |
| 40 | 0.448 |
| 60 | 0.670 |
| 80 | 0.895 |
| 100 | 1.120 |
This data is illustrative and would need to be generated for each specific assay.
Spectrofluorometric Assays:
This compound does not possess native fluorescence. Therefore, for spectrofluorometric detection, a derivatization step is necessary to introduce a fluorophore into the molecule. researchgate.netencyclopedia.pubnih.gov Various derivatization reagents are available that react with specific functional groups. For this compound, the ketone groups at the C-3 and C-12 positions are potential targets for derivatization. Reagents such as dansyl hydrazine can react with carbonyl groups to form highly fluorescent derivatives. encyclopedia.pub The resulting fluorescent product can then be excited at a specific wavelength, and the emission intensity, which is proportional to the concentration of the analyte, is measured at a longer wavelength. This approach, often coupled with HPLC for separation (HPLC-FLD), can offer very high sensitivity. researchgate.netencyclopedia.pubnih.gov
Development and Validation of Immunoassays for Preclinical Research Studies
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are highly sensitive and specific methods that can be developed for the high-throughput screening of this compound in preclinical research. The development of an immunoassay for a small molecule like this typically involves a competitive assay format.
Key Steps in Immunoassay Development:
Hapten Synthesis: Since this compound is too small to elicit an immune response on its own, it must be conjugated to a larger carrier protein (e.g., bovine serum albumin or keyhole limpet hemocyanin) to become immunogenic. This involves chemically modifying the molecule to introduce a reactive handle for conjugation.
Immunization and Antibody Production: The hapten-carrier conjugate is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies that specifically recognize this compound.
Assay Development: A competitive ELISA is then developed. In this format, a known amount of labeled this compound (e.g., conjugated to an enzyme like horseradish peroxidase) competes with the unlabeled compound in the sample for binding to a limited number of antibody-binding sites coated on a microplate. The amount of bound labeled compound is inversely proportional to the concentration of this compound in the sample.
Validation: The developed immunoassay must be rigorously validated for parameters such as specificity (cross-reactivity with structurally related compounds), sensitivity (limit of detection), accuracy, precision, and linearity. nih.gov A major challenge in steroid immunoassays is potential cross-reactivity from other structurally similar endogenous or exogenous compounds. nih.govresearchgate.net
Table 3: Typical Validation Parameters for a Preclinical Immunoassay
| Parameter | Acceptance Criteria |
| Specificity | Cross-reactivity with major metabolites and structurally similar compounds <1% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy |
| Intra- and Inter-Assay Precision | Coefficient of Variation (CV) < 15% |
| Accuracy | Within 85-115% of the nominal concentration |
| Linearity | Correlation coefficient (r²) > 0.99 for the standard curve |
The development of a specific and sensitive immunoassay for this compound would be a valuable tool for conducting large-scale preclinical pharmacokinetic and pharmacodynamic studies.
Pharmacokinetics and Metabolism in Preclinical Research Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models
The ADME profile of steroidal saponins (B1172615), including compounds like (25R)-Spirost-4-ene-3,12-dione , is generally characterized by poor oral bioavailability. This is attributed to several factors, including their high molecular weight and low membrane permeability.
Absorption: Studies on various steroidal saponins in rat models indicate low and slow absorption from the gastrointestinal tract. For instance, research on timosaponins administered orally to rats revealed low plasma concentrations, suggesting limited absorption. The time to reach maximum plasma concentration (Tmax) for these related compounds typically ranges from 2 to 8 hours, with elimination half-lives (t1/2) between 4 and 10 hours, indicating slow excretion.
Distribution: Once absorbed, steroidal saponins are distributed throughout the body. However, specific distribution patterns for This compound have not been documented. General studies on saponins suggest that they can accumulate in various tissues, but more specific data is needed.
Metabolism: The metabolism of steroidal saponins is complex and often involves initial hydrolysis of sugar moieties by intestinal microflora, leading to the formation of the aglycone, or sapogenin. This sapogenin, which in this context would be related to This compound , can then undergo further metabolic transformations.
Excretion: Excretion of steroidal saponins and their metabolites occurs through both renal and fecal routes. The slow excretion profiles observed for related compounds suggest that these molecules may undergo enterohepatic recirculation.
To illustrate the general pharmacokinetic behavior of related steroidal saponins, the following interactive table summarizes data from a study on various timosaponins in rats.
| Compound | Tmax (h) | t1/2 (h) | Bioavailability |
| Timosaponin E1 | 2-8 | 4.06-9.77 | Low |
| Timosaponin E | 2-8 | 4.06-9.77 | Low |
| Timosaponin B-II | 2-8 | 4.06-9.77 | Low |
| Timosaponin B-III | 2-8 | 4.06-9.77 | Low |
| Timosaponin AIII | 2-8 | 4.06-9.77 | Low |
| Timosaponin A-I | 2-8 | 4.06-9.77 | Low |
This table represents generalized data for related compounds and not for this compound itself.
Identification of Metabolic Pathways and Characterization of Metabolites in Preclinical Species
The metabolic pathways for This compound are anticipated to follow those of other steroidal sapogenins. The metabolism of steroids is a well-established field, and these pathways are highly conserved across species.
Phase I Metabolism: Phase I metabolism of the steroidal backbone is primarily mediated by cytochrome P450 (CYP) enzymes. These enzymes catalyze a variety of oxidative reactions, including hydroxylation, oxidation, and demethylation. For a spirostane steroid like This compound , potential Phase I metabolic reactions could include hydroxylation at various positions on the steroid nucleus or modifications to the spiroketal side chain.
Phase II Metabolism: Following Phase I reactions, the metabolites, now containing polar functional groups, can undergo Phase II conjugation reactions. These reactions, including glucuronidation and sulfation, increase the water solubility of the compounds, facilitating their excretion. In vitro studies with other steroids have demonstrated the formation of both glucuronide and sulfate (B86663) conjugates.
While specific metabolites of This compound have not been reported in the literature, a predictive metabolic scheme can be proposed based on the known metabolism of similar steroidal structures.
Table of Potential Metabolic Reactions:
| Metabolic Reaction | Enzyme Family | Potential Effect |
|---|---|---|
| Hydroxylation | Cytochrome P450 | Introduction of hydroxyl groups |
| Oxidation | Dehydrogenases | Conversion of hydroxyl to keto groups |
| Reduction | Reductases | Conversion of keto to hydroxyl groups |
| Glucuronidation | UGTs | Conjugation with glucuronic acid |
Investigation of Cytochrome P450 Enzyme Induction or Inhibition in Animal Liver Microsomes
The interaction of steroidal saponins with cytochrome P450 enzymes is an area of active research, as it can lead to significant drug-herb interactions.
CYP Inhibition: Some saponins have been shown to inhibit the activity of various CYP isozymes. For example, certain saponins from Blue Cohosh have demonstrated inhibitory effects on CYP2C19, CYP3A4, CYP2D6, and CYP1A2 in vitro. This suggests that This compound could potentially inhibit one or more CYP enzymes, which would have implications for the co-administration of other drugs metabolized by these enzymes.
CYP Induction: Conversely, some steroidal compounds have been found to induce the expression of CYP enzymes. For instance, repeated oral administration of glycyrrhizin, a triterpenoid (B12794562) saponin, has been shown to induce CYP3A in both rodents and humans. nih.gov Whether This compound possesses similar inductive properties requires further investigation using in vitro systems such as animal liver microsomes.
The following table summarizes the known effects of some saponins on CYP enzymes, providing a basis for potential interactions of This compound .
| Saponin/Related Compound | CYP Isozyme | Effect |
| Blue Cohosh Saponins | CYP2C19, 3A4, 2D6, 1A2 | Inhibition nih.gov |
| Glycyrrhizin | CYP3A | Induction nih.gov |
Further in vitro studies utilizing animal liver microsomes are necessary to definitively characterize the inhibitory and inductive potential of This compound on cytochrome P450 enzymes. Such studies would provide crucial data for assessing the risk of metabolic drug interactions.
Research Gaps, Future Directions, and Potential Academic Applications
Identification of Unexplored Biological Activities and Mechanistic Pathways
Currently, the known biological activity of (25R)-Spirost-4-ene-3,12-dione is primarily its anti-inflammatory and anti-allergic properties, demonstrated by its ability to inhibit neutrophil superoxide (B77818) anion production and histamine (B1213489) release from mast cells. medchemexpress.com However, this represents only a fraction of its potential bioactivities. The broader class of spirostane steroids is known for a wide array of pharmacological effects, suggesting numerous avenues for further investigation.
Research Gaps and Future Directions:
Anticancer and Cytotoxic Potential: Many spirostanol (B12661974) saponins (B1172615) exhibit significant cytotoxic effects against various cancer cell lines. mdpi.comnih.gov Future research should involve screening this compound against a diverse panel of human cancer cell lines to determine its potential as an anticancer agent. Mechanistic studies could then explore its role in apoptosis, cell cycle arrest, and autophagy. nih.gov Steroidal saponins have also shown potential in reversing tumor drug resistance, a critical area in oncology that warrants investigation for this specific compound. nih.gov
Antimicrobial and Antifungal Activity: Spirostane steroids have been identified with significant antimicrobial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net The efficacy of this compound against a spectrum of bacteria and fungi, including drug-resistant strains, is an unexplored and critical area of research.
Neuroprotective Effects: Other steroidal sapogenins, such as hecogenin (B1673031), have demonstrated neuroprotective properties. caymanchem.commdpi.com Investigating the potential of this compound to protect against neurodegenerative processes could open new avenues for treating diseases like Alzheimer's or Parkinson's.
Metabolic Regulation: Given that compounds from Tribulus terrestris are often associated with effects on metabolism, exploring the role of this compound in metabolic pathways, such as glucose and lipid metabolism, is a logical next step.
The table below summarizes potential research areas based on activities observed in related compounds.
| Potential Biological Activity | Rationale based on Related Compounds | Potential Mechanistic Pathways to Investigate |
| Anticancer | Spirostan (B1235563) saponins show cytotoxicity and can induce apoptosis and autophagy in cancer cells. nih.gov | Caspase activation, cell cycle regulation (G0/G1 or G2/M arrest), modulation of PI3K/Akt/mTOR pathway. nih.gov |
| Antimicrobial | Related spirostane steroids exhibit activity against bacteria and fungi. researchgate.net | Disruption of cell membrane integrity, inhibition of essential enzymes. |
| Neuroprotection | Hecogenin, a related sapogenin, shows neuroprotective properties. caymanchem.commdpi.com | Inhibition of BACE-1, reduction of oxidative stress, anti-inflammatory action in neural tissue. mdpi.com |
| Metabolic Modulation | Gross saponins from Tribulus terrestris regulate metabolic pathways like glycerophospholipid and purine (B94841) metabolism. nih.gov | Modulation of key metabolic enzymes, interaction with nuclear receptors. |
Opportunities for Development of Novel Synthetic Strategies and Analogues
The structural complexity of spirostane steroids presents both a challenge and an opportunity for medicinal chemistry. nih.gov While this compound is a natural product, developing efficient synthetic and semi-synthetic routes is crucial for producing analogues with improved potency, selectivity, and pharmacokinetic properties.
Research Gaps and Future Directions:
Total Synthesis: Devising a total synthesis for this compound would provide a platform for creating a wide range of structural analogues that are not accessible from the natural product.
Semi-synthesis from Precursors: Natural sapogenins like hecogenin and diosgenin (B1670711) are abundant and serve as valuable starting materials for the synthesis of steroidal drugs. nih.govresearchgate.netwpi.edu Developing efficient, high-yield semi-synthetic routes from these precursors to this compound and its derivatives is a key objective. This could involve stereoselective oxidations, reductions, and rearrangements to modify the steroidal core.
Analogue Libraries: The synthesis of analogue libraries with modifications at the C-3 and C-12 keto-groups, as well as alterations to the spiroketal side chain, could elucidate structure-activity relationships (SAR). For instance, creating oxime derivatives or introducing heterocyclic moieties could enhance biological activity, as seen with other diosgenin derivatives.
Prospects for Advanced Mechanistic Elucidation and Target Validation Methodologies
A significant gap in the current understanding of this compound is the identity of its direct molecular targets. Advanced methodologies are required to move beyond phenotypic observations (e.g., inhibition of inflammation) to a precise understanding of its mechanism of action.
Research Gaps and Future Directions:
Target Identification: Employing modern target identification strategies is essential. frontiersin.orgbohrium.com These methods can be broadly categorized as probe-based and non-probe-based approaches.
Chemical Proteomics: An analogue of this compound could be synthesized with a tag (e.g., biotin) to create a chemical probe. This probe could then be used in affinity chromatography-mass spectrometry experiments to "pull down" and identify its binding proteins from cell lysates. nih.govcreative-biolabs.com
Label-Free Approaches: Techniques such as thermal proteome profiling (TPP) could identify target proteins by observing changes in their thermal stability upon binding to the compound. nih.gov
Computational Modeling: In silico methods, such as molecular docking and dynamics simulations, can predict potential protein targets and binding modes. mdpi.com These computational predictions can then guide experimental validation.
Target Validation: Once potential targets are identified, techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to validate their role in the compound's observed biological effects.
| Methodology | Application for this compound | Expected Outcome |
| Affinity Chromatography | Use a tagged analogue to isolate binding partners from cell extracts. creative-biolabs.com | Identification of direct protein targets. |
| Thermal Proteome Profiling | Measure changes in protein stability across the proteome in the presence of the compound. | Unbiased, label-free identification of target proteins. |
| Molecular Docking | Computationally screen the compound against libraries of protein structures. mdpi.com | A prioritized list of potential targets for experimental validation. |
| CRISPR/RNAi Screening | Perform genome-wide screens to find genes that modify cellular sensitivity to the compound. | Identification of genes and pathways essential for the compound's mechanism of action. |
Integration of Omics Data (e.g., transcriptomics, metabolomics) for Systems-Level Understanding
To achieve a holistic view of the cellular response to this compound, integrating various "omics" technologies is a promising future direction. This systems-level approach can reveal changes across multiple biological layers, providing insights into the compound's broader physiological impact.
Research Gaps and Future Directions:
Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze changes in gene expression in cells or tissues treated with the compound. nih.govfrontiersin.org This can reveal which signaling pathways are modulated. For example, transcriptomic analysis of cells treated with saponins from Tribulus terrestris could reveal upregulation of anti-inflammatory genes and downregulation of pro-inflammatory cytokines. nih.gov
Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, offering a functional readout that complements transcriptomic data. researchgate.net
Metabolomics: Untargeted metabolomics can map the global changes in small-molecule metabolites following treatment. jomped.orgjomped.org This is particularly useful for understanding the compound's effect on metabolic pathways. Studies on Tribulus terrestris have already utilized metabolomics to characterize its chemical profile and could be extended to mechanistic studies of its individual components. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
